molecular formula C13H17NO4 B2917545 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide CAS No. 746608-49-1

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide

Cat. No. B2917545
CAS RN: 746608-49-1
M. Wt: 251.282
InChI Key: AIXZVWKVCPEYLB-UHFFFAOYSA-N
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Description

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide (EFNA) is a phenolic compound that has been studied for its potential applications in scientific research. EFNA is a derivative of the phenoxyacetic acid family, and has been used in the synthesis of various other compounds. EFNA has been studied for its ability to act as a catalyst in the synthesis of other compounds, as well as its potential applications in biochemical and physiological research.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation of aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, utilizes various acyl donors and catalysts for optimization. This process underscores the importance of specific acetamide derivatives in synthesizing pharmaceutical compounds (Magadum & Yadav, 2018).

Pharmacological Assessment of Novel Acetamide Derivatives

A study synthesized new acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties, highlighting the versatile pharmacological applications of acetamide derivatives in medicine (Rani, Pal, Hegde, & Hashim, 2016).

Environmental Impact and Treatment

Research on nonylphenol, a related compound, emphasizes its environmental persistence and endocrine-disrupting effects, underlining the necessity for advanced treatment technologies to mitigate its impact. This research indirectly relates to the broader concerns about the environmental safety of chemical derivatives and their degradation products (Soares, Guieysse, Jefferson, Cartmell, & Lester, 2008).

Synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate

This synthesis process, involving ethyl 2-chloride-2-ethoxyacetate and several other compounds, demonstrates the intricate methods used to create specific chemical entities for various applications, including potential pharmaceutical uses (Xiao & Bing, 2006).

Mechanism of Action

The mechanism of action of “2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide” is not known due to the limited information available on this compound .

properties

IUPAC Name

2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-14-13(16)9-18-11-6-5-10(8-15)7-12(11)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXZVWKVCPEYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)C=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

746608-49-1
Record name 2-(2-ethoxy-4-formylphenoxy)-N-ethylacetamide
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